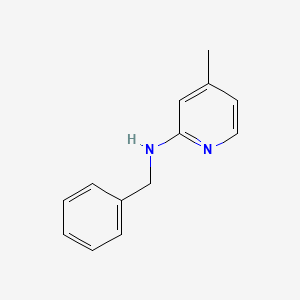

2-Benzylamino-4-methylpyridine

Description

The exact mass of the compound this compound is 198.115698455 g/mol and the complexity rating of the compound is 175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDJYTUZWBABGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065324 | |

| Record name | 2-Pyridinamine, 4-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-71-1, 58088-62-3 | |

| Record name | 4-Methyl-N-(phenylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 4-methyl-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, 4-methyl-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, 4-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Picoline, 2-(benzylamino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzylamino-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzylamino-4-methylpyridine

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-Benzylamino-4-methylpyridine, a valuable heterocyclic amine in the landscape of medicinal chemistry and materials science. We will delve into the prevalent synthetic strategies, offering insights into the mechanistic underpinnings and the rationale behind experimental design. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this compound.

Strategic Overview: Pathways to C-N Bond Formation

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the C2 position of the 4-methylpyridine ring and the nitrogen atom of benzylamine. Two primary strategies dominate this transformation: classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling, known as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a foundational method for synthesizing aryl amines. In this context, it involves the reaction of an activated pyridine ring, typically substituted with a good leaving group at the 2-position, with an amine nucleophile.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[1] The nucleophile (benzylamine) attacks the electron-deficient C2 carbon of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily broken in this rate-determining step.[3] Subsequently, the leaving group (e.g., a halide) is expelled, and the aromaticity of the pyridine ring is restored to yield the final product. The electron-withdrawing nature of the ring nitrogen in pyridine activates the C2 and C4 positions for nucleophilic attack, making this reaction feasible even without additional activating groups.[3][4]

-

Advantages: This method is often operationally simple, requires readily available starting materials, and does not necessitate expensive metal catalysts.

-

Limitations: SNAr reactions on less-activated rings can require harsh conditions, such as high temperatures and strong bases, which may limit functional group tolerance.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] It has become an indispensable tool in modern organic synthesis, particularly for constructing complex amine-containing molecules.[8]

-

Mechanism: The catalytic cycle generally involves the oxidative addition of the active Pd(0) catalyst into the carbon-halide bond of 2-halo-4-methylpyridine.[6][8] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[6]

-

Advantages: This reaction often proceeds under much milder conditions than SNAr, exhibits broad substrate scope, and shows excellent functional group tolerance.[6]

-

Limitations: The primary drawbacks are the cost and potential toxicity of the palladium catalyst and the specialized phosphine ligands often required for high efficiency.[7] The need for inert atmosphere conditions can also add operational complexity.

For this guide, we will focus on the Nucleophilic Aromatic Substitution pathway due to its straightforward execution and accessibility, providing a robust and reliable method for laboratory-scale synthesis.

Experimental Protocol: Synthesis via SNAr

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-chloro-4-methylpyridine and benzylamine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | 1.00 g | 7.84 | Solid, m.p. 194-195 °C |

| Benzylamine | C₇H₉N | 107.15 | 1.01 g (1.03 mL) | 9.41 (1.2 eq) | Liquid, d=0.981 g/mL |

| Toluene | C₇H₈ | 92.14 | 20 mL | - | Solvent |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.05 g | 10.97 (1.4 eq) | Base, solid |

| Saturated NaHCO₃(aq) | - | - | 20 mL | - | For workup |

| Brine | - | - | 20 mL | - | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | Eluent |

| Hexanes | C₆H₁₄ | 86.18 | - | - | Eluent |

Step-by-Step Methodology

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylpyridine (1.00 g, 7.84 mmol) and sodium tert-butoxide (1.05 g, 10.97 mmol).

-

Solvent and Reagent Addition: Add toluene (20 mL) to the flask, followed by the dropwise addition of benzylamine (1.03 mL, 9.41 mmol) via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-4-methylpyridine) is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent.

-

Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid. Dry the product under vacuum.

Overall Synthetic Workflow Diagram

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemconnections.org [chemconnections.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Benzylamino-4-methylpyridine (CAS 58088-62-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-benzylamino-4-methylpyridine, a compound of interest in medicinal chemistry. Given the limited direct research on this specific molecule, this document synthesizes available data on its core properties and draws field-proven insights from structurally related, well-characterized compounds to project its potential biological activities and mechanisms of action. This approach is designed to empower researchers in drug discovery and development with a foundational understanding and a strategic framework for future investigation.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS number 58088-62-3, is a substituted pyridine derivative. Its structure features a benzyl group attached to the amino function at the 2-position of a 4-methylpyridine core. This unique combination of aromatic and heterocyclic moieties suggests potential for diverse biological interactions.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58088-62-3 | Internal Data |

| Molecular Formula | C13H14N2 | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Melting Point | 98-100 °C | [1] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents like DMSO and ethanol (predicted) | Inferred |

Synthesis Methodology: N-Benzylation of 2-Amino-4-methylpyridine

The synthesis of this compound can be achieved through the N-benzylation of the readily available precursor, 2-amino-4-methylpyridine. A common and effective method involves a nucleophilic substitution reaction with a benzyl halide.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-benzylation of 2-amino-4-methylpyridine.

Materials:

-

2-Amino-4-methylpyridine

-

Benzyl bromide (or benzyl chloride)

-

Sodium hydride (NaH) or a suitable non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF) or a similar polar aprotic solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium salt of the aminopyridine.

-

N-Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Projected Biological Activity and Mechanism of Action: An Inferential Analysis

While direct experimental data on the biological activity of this compound is not currently available in peer-reviewed literature, a robust hypothesis can be formulated based on the well-documented activities of its structural parent, 2-amino-4-methylpyridine.

Hypothesized Primary Target: Inducible Nitric Oxide Synthase (iNOS)

The parent compound, 2-amino-4-methylpyridine, is a known and potent inhibitor of inducible nitric oxide synthase (iNOS)[2]. iNOS is a key enzyme in the inflammatory cascade, responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders[3].

Mechanism of Inhibition (Inferred):

2-Amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine[2]. The 2-aminopyridine moiety is crucial for binding to the active site of the enzyme[4]. It is hypothesized that this compound will retain this inhibitory activity. The addition of the benzyl group may modulate the potency and selectivity of the compound for the different NOS isoforms (iNOS, eNOS, and nNOS).

-

Structure-Activity Relationship (SAR) Insights: Studies on various 2-aminopyridine derivatives have shown that substitutions on the pyridine ring and the amino group can significantly impact inhibitory potency and selectivity[4][5][6]. The hydrophobic benzyl group in this compound could potentially interact with a hydrophobic pocket within the iNOS active site, thereby enhancing its binding affinity.

Caption: Hypothesized mechanism of action via iNOS inhibition.

Other Potential Biological Activities:

The benzylamine and pyridine scaffolds are present in a wide range of biologically active molecules, suggesting that this compound could exhibit other pharmacological effects[7][8][9].

-

Anticancer: Various substituted benzylamine and pyrimidine derivatives have demonstrated antiproliferative activity through mechanisms such as histone deacetylase (HDAC) inhibition[10].

-

Antimicrobial: The pyridine nucleus is a common feature in many antimicrobial agents.

-

Central Nervous System (CNS) Activity: The ability to cross the blood-brain barrier and interact with CNS targets is a known property of many small molecule pyridine derivatives.

Future Directions and Research Recommendations

This compound represents an under-investigated molecule with a promising potential for biological activity, particularly as an iNOS inhibitor. The following are key areas for future research:

-

In Vitro Biological Screening: The compound should be screened against a panel of kinases and other enzymes, with a primary focus on the three NOS isoforms to determine its inhibitory potency and selectivity.

-

Cell-Based Assays: Cellular assays to assess its anti-inflammatory effects, for example, by measuring NO production in lipopolysaccharide (LPS)-stimulated macrophages, are warranted.

-

Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be conducted to evaluate its drug-like properties.

-

Structural Biology: Co-crystallization studies of the compound with iNOS would provide definitive insights into its binding mode and pave the way for rational drug design and optimization.

References

- Li, H., et al. (2010).

- Li, H., et al. (2010).

- Umofia, E., et al. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. ijcrcps.

- Faraci, W. S., et al. (n.d.). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Sigma-Aldrich.

- Pandey, A. (2009). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase. Ovid.

- Cinelli, M. A., et al. (2015). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters.

- Lv, W., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed.

- Li, H., et al. (2011).

- (n.d.).

- Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews.

- Singh, K. (2011). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors.

- Ji, S., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. PubMed.

- Chen, Y.-C., et al. (2018).

- Wang, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.

- (n.d.). 58088-62-3(this compound) Product Description. ChemicalBook.

- Chen, Y.-C., et al. (2021).

- Pop, N., et al. (2024).

- Pop, N., et al. (2024).

- Mphahane, N., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.

- Wang, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).

- (2023).

- Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. International Journal of Molecular and Clinical Microbiology.

- Webb, T. R., et al. (2023). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society.

- Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.

- Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.

- Al-Obaidi, A. S. M., et al. (2022).

- Ajibosin, G., & Cyril, O. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening.

Sources

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Characterization of 2-Benzylamino-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-benzylamino-4-methylpyridine, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction

This compound belongs to the class of aminopyridines, which are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The strategic incorporation of a benzyl group and a methyl group on the pyridine ring modulates the compound's electronic and steric properties, making it a valuable intermediate for drug discovery and a ligand in coordination chemistry. Understanding its synthesis and detailed characterization is fundamental for its application in further research and development.

Part 1: Chemical Synthesis

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the commercial availability of the starting materials and the generally high yields.

Synthetic Strategy and Mechanism

The core of the synthesis involves the reaction of 2-chloro-4-methylpyridine with benzylamine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The presence of the electron-withdrawing nitrogen atom facilitates the displacement of the chloro substituent by the nucleophilic benzylamine.

The reaction typically proceeds via a Meisenheimer-like intermediate, where the amine adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product. The choice of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side.

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of this compound.

Materials and Reagents:

-

2-Chloro-4-methylpyridine (98%)

-

Benzylamine (99%)

-

Potassium carbonate (K2CO3), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO4), anhydrous

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-4-methylpyridine (1 eq.), benzylamine (1.2 eq.), and potassium carbonate (2 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-4-methylpyridine.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting material (2-chloro-4-methylpyridine) indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts.

-

Wash the solid residue with a small amount of toluene.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Extraction:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Caption: Synthetic workflow for this compound.

Part 2: Purification

Purification of the crude product is essential to obtain this compound in high purity, suitable for further applications and analytical characterization. The two primary methods are column chromatography and recrystallization.

Column Chromatography

This method is effective for separating the desired product from unreacted starting materials and any byproducts.

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the components. The fractions can be monitored by TLC.

-

Fraction Collection: Collect the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

Recrystallization

If the crude product is of reasonable purity, recrystallization can be a more straightforward and scalable purification method.

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexane is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound. The melting point of the pure compound is reported to be 98-100 °C.[1][2]

Part 3: Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques and physical property measurements is employed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H14N2 | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Melting Point | 98-100 °C | [1][2] |

| Appearance | White to off-white solid |

Spectroscopic Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: This technique provides information about the number and chemical environment of the protons in the molecule. The expected signals for this compound would include:

-

A singlet for the methyl group protons (around 2.2-2.4 ppm).

-

A doublet for the methylene protons of the benzyl group (around 4.5-4.7 ppm).

-

A broad singlet for the N-H proton.

-

A series of multiplets in the aromatic region (around 6.5-8.0 ppm) corresponding to the protons on the pyridine and benzene rings.

-

-

13C NMR: This provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including the methyl carbon, the methylene carbon, and the aromatic carbons of both rings.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in the IR spectrum of this compound include:

-

N-H stretch: A peak in the region of 3300-3500 cm-1.

-

C-H stretch (aromatic): Peaks just above 3000 cm-1.

-

C-H stretch (aliphatic): Peaks just below 3000 cm-1.

-

C=C and C=N stretches (aromatic rings): Peaks in the region of 1400-1600 cm-1.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum should show a molecular ion peak (M+) at m/z = 198.26, corresponding to its molecular weight.

Caption: Key methods for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and well-documented approach for the synthesis, purification, and characterization of this compound. By following the detailed protocols and understanding the underlying principles, researchers and scientists can confidently prepare this valuable compound for their specific applications in drug development and materials science. The self-validating nature of the described experimental system, from synthesis monitoring to comprehensive characterization, ensures the integrity and reproducibility of the results.

References

-

PrepChem. Synthesis of 2-[N-(4-aminobutyl)-N-benzylamino]pyridine. [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76395, this compound. [Link]

-

Organic Syntheses. α-PHENYL-γ-PICOLINE. [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. [Link]

-

UCI Department of Chemistry. H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

-

NIST WebBook. 2-Pyridinamine, 4-methyl-. [Link]

- Patsnap. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents.

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

- Google Patents.

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

ResearchGate. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Benzylamino-4-methylpyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzylamino-4-methylpyridine

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly aminopyridine derivatives, are of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[1] This guide provides an in-depth technical analysis of the spectroscopic data for this compound, a molecule that combines the structural features of a substituted pyridine and a benzylamine.

The unambiguous confirmation of a molecule's structure and purity is paramount. To this end, a multi-technique spectroscopic approach is not just best practice, but a scientific necessity. This whitepaper will detail the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the title compound. Our focus extends beyond mere data presentation; we will delve into the causality behind the observed spectral features, providing the field-proven insights required by researchers and scientists to confidently characterize this and similar molecules.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure and properties of this compound.

-

Chemical Formula: C₁₃H₁₄N₂[2]

-

Structure: The molecule consists of a 4-methylpyridine ring substituted at the 2-position with a benzylamino group.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can map the precise connectivity of atoms.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is used to produce singlets for each unique carbon, simplifying the spectrum.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.[6] The number of signals indicates the number of chemically non-equivalent protons.[7]

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Doublet (d) | 1H | Pyridine H-6 | Adjacent to the ring nitrogen, making it the most deshielded pyridine proton. |

| ~7.2-7.4 | Multiplet (m) | 5H | Benzyl-ArH | Standard chemical shift range for monosubstituted benzene ring protons. |

| ~6.4 | Doublet (d) | 1H | Pyridine H-5 | Ortho to the methyl group and influenced by the amino substituent. |

| ~6.3 | Singlet (s) | 1H | Pyridine H-3 | Shielded by the adjacent amino group and lacking adjacent protons for splitting. |

| ~5.0 | Broad Singlet (br s) | 1H | NH | Exchangeable proton; chemical shift is solvent and concentration dependent. |

| ~4.6 | Doublet (d) | 2H | -CH ₂- | Deshielded by the adjacent nitrogen and two aromatic rings. Splits with the N-H proton. |

| ~2.2 | Singlet (s) | 3H | -CH ₃ | Aliphatic protons in a typical range for a methyl group on an aromatic ring. |

-

Causality in Proton Chemical Shifts: The protons on the pyridine ring (H-3, H-5, H-6) exhibit distinct chemical shifts due to the electronic effects of the ring nitrogen and the amino and methyl substituents. The H-6 proton is furthest downfield (~8.0 ppm) due to its proximity to the electronegative nitrogen atom. The benzyl group protons appear as a complex multiplet in their characteristic aromatic region (~7.2-7.4 ppm). The benzylic methylene (-CH₂-) protons are significantly deshielded (~4.6 ppm) as they are attached to a nitrogen and are alpha to two aromatic systems. The amine (NH) proton typically appears as a broad signal that can be confirmed by a D₂O exchange experiment, where it would disappear from the spectrum.

Caption: Unique proton environments in this compound.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[8] Proton decoupling is typically used to ensure each unique carbon appears as a single sharp line.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | Pyridine C -2 | Carbon directly attached to two nitrogen atoms (ring and amino), highly deshielded. |

| ~149 | Pyridine C -6 | Alpha to the ring nitrogen, significantly deshielded. |

| ~147 | Pyridine C -4 | Carbon bearing the methyl group. |

| ~140 | Benzyl C -ipso | Quaternary carbon of the benzyl ring attached to the methylene group. |

| ~129 | Benzyl C -para | |

| ~128 | Benzyl C -ortho | Aromatic carbons of the benzyl ring. |

| ~127 | Benzyl C -meta | |

| ~112 | Pyridine C -5 | Shielded carbon on the pyridine ring. |

| ~106 | Pyridine C -3 | Shielded carbon on the pyridine ring, ortho to the amino group. |

| ~48 | -C H₂- | Aliphatic methylene carbon, deshielded by adjacent N and aromatic ring. |

| ~21 | -C H₃ | Aliphatic methyl carbon, appearing in the typical upfield region. |

-

Expertise in Carbon Signal Assignment: The pyridine ring carbons show a wide range of chemical shifts. The C-2 carbon, attached to both the ring nitrogen and the exocyclic amino nitrogen, is the most deshielded (~158 ppm). The carbons of the benzyl ring appear in the typical aromatic region of 127-140 ppm. The aliphatic methylene and methyl carbons are found upfield, with the methylene carbon (~48 ppm) being more deshielded than the methyl carbon (~21 ppm) due to its proximity to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Acquire the spectrum of the sample. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3400 | N-H Stretch | Medium, Sharp | Secondary Amine (N-H) |

| 3100-3000 | C-H Stretch | Medium | Aromatic C-H |

| 2980-2850 | C-H Stretch | Medium | Aliphatic C-H (-CH₂, -CH₃) |

| 1610-1580 | C=C / C=N Stretch | Strong | Aromatic Rings |

| ~1590 | N-H Bend | Medium | Secondary Amine (N-H) |

| 1330-1260 | C-N Stretch | Medium | Aromatic Amine |

-

Trustworthiness of Functional Group Identification: The IR spectrum provides several key diagnostic peaks. A sharp absorption around 3400 cm⁻¹ is characteristic of the N-H stretch of a secondary amine.[10][11] The region just above 3000 cm⁻¹ will show peaks corresponding to aromatic C-H stretching, while the region just below 3000 cm⁻¹ will show aliphatic C-H stretches from the methyl and methylene groups.[12] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer.

-

Ionization: A high voltage is applied, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.

-

Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data and Interpretation

-

Molecular Ion: For C₁₃H₁₄N₂, the exact mass is 198.1160. In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 199.1238 . High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.

-

Fragmentation Analysis: The structural integrity of the molecule is validated by its fragmentation pattern. Benzylamines are known to undergo characteristic fragmentation pathways.[13][14][15]

-

Dominant Fragmentation: The most significant fragmentation is the cleavage of the benzylic C-N bond. This cleavage is energetically favorable as it leads to the formation of a highly stable benzyl cation or its rearranged isomer, the tropylium ion. This results in a prominent peak at m/z 91 .[16][17]

-

Complementary Fragment: The other part of the molecule from this cleavage would be the 2-amino-4-methylpyridine radical, leading to a potential ion at m/z 107 .

-

Other Fragments: Loss of the methyl group or other rearrangements may lead to minor fragments, but the m/z 91 peak is the most diagnostic feature for the benzyl moiety.

-

Caption: Key fragmentation pathway for protonated this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, aromatic rings, C-N), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with its benzylamine structure. The convergence of data from these orthogonal techniques provides an authoritative and trustworthy characterization, essential for any research, development, or quality control application.

References

-

Audisio, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

OpenOChem Learn. Interpreting ¹H NMR. Available at: [Link]

-

University of York, Department of Chemistry. IR frequency table. Available at: [Link]

-

Gao, J., et al. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. PubMed. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

UMass Chan Medical School. IR Group Frequencies. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Audisio, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Institut Polytechnique de Paris. Available at: [Link]

-

Clark, J. (2023). HIGH RESOLUTION NMR SPECTRA. Chemguide. Available at: [Link]

-

Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSi Journals. Available at: [Link]

-

KIS Academics. (2023). An easy guide to understanding NMR SPECTROSCOPY. Available at: [Link]

-

University of Calgary. IR Chart. Available at: [Link]

-

ResearchGate. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available at: [Link]

-

ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Available at: [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

-

Olasunkanmi, A. F., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. This compound 98 13021-71-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 58088-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. emerypharma.com [emerypharma.com]

- 6. Interpreting | OpenOChem Learn [learn.openochem.org]

- 7. azooptics.com [azooptics.com]

- 8. kisacademics.com [kisacademics.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 11. eng.uc.edu [eng.uc.edu]

- 12. IR Group Frequencies [owl.umass.edu]

- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 15. researchgate.net [researchgate.net]

- 16. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Benzylamino-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 2-Benzylamino-4-methylpyridine, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but also to offer insights into the rationale behind key experimental decisions. This guide covers the entire workflow from synthesis and crystallization to single-crystal X-ray diffraction, structure solution, refinement, and detailed analysis of intermolecular interactions. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (C₁₃H₁₄N₂) is a substituted pyridine derivative with a molecular weight of 198.26 g/mol and a melting point of approximately 98-100 °C.[1][2][3] Its structure, featuring a flexible benzyl group and a pyridine ring, suggests potential applications in drug development, as pyridine and its derivatives are common scaffolds in pharmaceuticals.[4][5] The determination of its single-crystal structure is paramount to understanding its three-dimensional conformation, solid-state packing, and the nature of its intermolecular interactions. This knowledge is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new materials with desired physicochemical properties.[6][7][8]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common route for the synthesis of N-substituted aminopyridines involves the reaction of an aminopyridine with a suitable alkyl or benzyl halide.[9][10] In this case, 2-Amino-4-methylpyridine can be reacted with benzyl bromide in the presence of a base to yield the target compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq), to the solution to deprotonate the amino group.

-

Benzyl Halide Addition: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

Experimental Protocol: Crystallization

-

Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane).

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is a widely used and effective method for growing single crystals.[11]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution. The slow diffusion of the poor solvent's vapor into the compound's solution will gradually reduce its solubility, promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[12][13][14]

Data Collection

The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.[14][15]

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a cryoloop.

-

Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[11]

-

Data Collection Strategy: The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected over a range of crystal orientations.[14] Software is used to determine the optimal data collection strategy to ensure high completeness and redundancy of the data.

Data Processing

The raw diffraction images are processed to obtain a list of reflection indices (h, k, l) and their corresponding intensities.[16]

Workflow for X-ray Crystallography

Caption: A general workflow for crystal structure determination.

Structure Solution and Refinement: From Data to a Molecular Model

The processed diffraction data provides the intensities of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography that must be overcome to determine the electron density distribution and thus the atomic positions.[17]

Structure Solution

For small molecules like this compound, direct methods are typically used to solve the phase problem.[18] These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using least-squares methods.[18][19][20] This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the observed and calculated structure factors.

Table 1: Representative Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₃H₁₄N₂ |

| Formula weight | 198.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical Value |

| R-factor (R1) | Hypothetical Value |

| Weighted R-factor (wR2) | Hypothetical Value |

| Goodness-of-fit (S) | Hypothetical Value |

Note: The values in this table are hypothetical and serve as a template for reporting crystallographic data.

Structural Analysis and Intermolecular Interactions

With a refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed. This provides insights into how the molecules pack in the solid state.[21][22]

Molecular Conformation

The analysis will reveal the conformation of the flexible benzylamino group relative to the pyridine ring, including key torsion angles.

Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions.[6][7][8] For this compound, these are likely to include:

-

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor.

-

π-π Stacking: The aromatic pyridine and benzene rings can engage in π-π stacking interactions.

-

C-H···π Interactions: The C-H bonds of the methyl and benzyl groups can interact with the π-systems of the aromatic rings.

Molecular Structure and Key Interactions

Caption: Potential intermolecular interactions in the crystal structure.

Table 2: Representative Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| N(amine)-C(benzyl) | Hypothetical Value | C(pyridine)-N(amine)-C(benzyl) | Hypothetical Value |

| N(amine)-C(pyridine) | Hypothetical Value | N(amine)-C(pyridine)-C | Hypothetical Value |

| C-C (pyridine ring avg.) | Hypothetical Value | C-N-C (pyridine ring) | Hypothetical Value |

| C-C (benzyl ring avg.) | Hypothetical Value |

Note: The values in this table are hypothetical and serve as a template for reporting key geometric parameters.

Data Deposition and Reporting

To ensure scientific transparency and allow for the data to be used by the wider scientific community, the final crystal structure data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[23][24][25] The deposition process involves submitting a Crystallographic Information File (CIF) containing all the relevant experimental and structural information.[25]

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular conformation and solid-state packing. This in-depth technical guide outlines a robust and scientifically sound methodology for obtaining and interpreting this crucial data. The understanding of the three-dimensional structure and intermolecular interactions is fundamental for the rational design of new pharmaceutical agents and functional materials based on this promising molecular scaffold.

References

- Vertex AI Search. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

- PubMed Central. Recent developments in phasing and structure refinement for macromolecular crystallography.

- Royal Society of Chemistry. Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering.

- Royal Society of Chemistry. Designer crystals: intermolecular interactions, network structures and supramolecular synthons.

- Royal Society of Chemistry. Intermolecular interactions in molecular crystals: what's in a name?.

- SciSpace. Intermolecular interactions in molecular crystals: what's in a name?.

- University of Glasgow. Introduction to Structure Refinement.

- LibreTexts. Crystal Structure Determination & Refinement.

- BenchChem. A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.

- Portland Press. A beginner's guide to X-ray data processing.

- Oxford Academic. Solution and Refinement of Crystal Structures.

- Palacký University Olomouc. Structure solution and refinement: introductory strategies.

- ECHEMI. This compound.

- Sigma-Aldrich. This compound 98%.

- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.

- Rigaku. Single crystal X-ray diffraction.

- ChemicalBook. This compound.

- Wikipedia. X-ray crystallography.

- SlidePlayer. X-ray Diffraction Data Collection.

- Bentham Open. supplementary material.

- ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- PrepChem.com. Synthesis of 2-[N-(4-aminobutyl)-N-benzylamino]pyridine.

- DATACC. Cambridge Crystallographic Data Centre (CCDC).

- The Cambridge Crystallographic Data Centre. Deposit.

- Sigma-Aldrich. 2-Amino-4-methylpyridine 99%.

- BenchChem. The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.

- BenchChem. Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview.

- National Institutes of Health. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

- 1. echemi.com [echemi.com]

- 2. 2-苄胺基-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 58088-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. rigaku.com [rigaku.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 16. portlandpress.com [portlandpress.com]

- 17. academic.oup.com [academic.oup.com]

- 18. fiveable.me [fiveable.me]

- 19. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Introduction [pd.chem.ucl.ac.uk]

- 21. mdpi.com [mdpi.com]

- 22. books.rsc.org [books.rsc.org]

- 23. benthamopen.com [benthamopen.com]

- 24. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 25. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Potential Biological Activities of 2-Benzylamino-4-methylpyridine

Foreword: Unveiling the Therapeutic Potential of a Substituted Pyridine

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a technical guide into the prospective biological landscape of 2-Benzylamino-4-methylpyridine. In the ever-evolving theater of medicinal chemistry, the pyridine scaffold remains a cornerstone, integral to a multitude of FDA-approved therapeutics. Its derivatives are celebrated for a vast spectrum of biological activities, including but not limited to, antitumor, antimicrobial, and anti-inflammatory properties.[1] this compound, a distinct entity within this class, presents a compelling case for investigation. While direct, extensive research on this specific molecule is nascent, a wealth of information on structurally analogous compounds allows us to project its potential with a high degree of scientific confidence. This guide will synthesize this correlative data, proposing plausible biological activities and outlining robust experimental frameworks for their validation.

Foundational Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount to any biological investigation. These properties govern its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | [2][3] |

| Molecular Weight | 198.26 g/mol | [2][3] |

| Melting Point | 98-100 °C | [3] |

| XLogP3 | 3.075 | [2] |

| CAS Number | 13021-71-1 |

Projected Biological Activity I: Anti-inflammatory Effects via Nitric Oxide Synthase Inhibition

A significant body of evidence points to the potential of this compound as a potent anti-inflammatory agent, primarily through the inhibition of inducible nitric oxide synthase (iNOS).

Mechanistic Rationale: A Tale of Two Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). While endothelial NOS (eNOS) and neuronal NOS (nNOS) are constitutively expressed and play vital physiological roles, iNOS is induced during inflammatory responses and can lead to cellular damage if overexpressed.[4] The parent compound, 2-amino-4-methylpyridine, is a known non-selective NOS inhibitor.[4] However, strategic substitutions on this scaffold have been shown to enhance both potency and selectivity for iNOS.[4] The introduction of a benzyl group at the 2-amino position, as in this compound, is a rational design strategy to improve binding affinity and selectivity for iNOS over its constitutive counterparts, thereby mitigating potential side effects such as blood pressure elevation associated with eNOS inhibition.[4]

Signaling Pathway: The Inflammatory Cascade and iNOS

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro iNOS Inhibition Assay

This protocol outlines a robust method to quantify the inhibitory potential of this compound against iNOS, often using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[5]

-

Cell Culture and Stimulation:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

Induce iNOS expression by treating the cells with 1 µg/mL LPS for 18-24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

-

Add the diluted compound to the stimulated cells and incubate for a defined period (e.g., 1 hour).

-

-

Nitrite Quantification (Griess Assay):

-

Nitrite is a stable end-product of NO metabolism and its concentration in the culture supernatant is proportional to iNOS activity.

-

Collect 50 µL of culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis:

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the iNOS activity.

-

Projected Biological Activity II: Anticancer Potential via Kinase Inhibition

The aminopyridine scaffold is a privileged structure in the design of kinase inhibitors.[6][7] This suggests that this compound could exhibit anticancer activity by targeting key kinases involved in oncogenic signaling pathways.

Mechanistic Rationale: Targeting Oncogenic Kinases

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine core can form critical hydrogen bonds within the ATP-binding pocket of various kinases. The benzyl group can be envisioned to occupy a hydrophobic pocket, enhancing binding affinity and selectivity. Potential kinase targets include, but are not limited to:

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for the survival and proliferation of malignant B-cells.[7]

-

IκB Kinase (IKK): A central regulator of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[6]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several solid tumors.[8]

Experimental Workflow: From In Vitro Screening to Cellular Assays

Caption: A streamlined workflow for evaluating anticancer potential.

Experimental Protocol: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., a panel of cell lines relevant to the target kinases) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Other Potential Biological Activities

Based on the broader literature on pyridine derivatives, this compound may also possess the following activities:

-

Antimicrobial Activity: Many 2-aminopyridine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[1]

-

Neuroprotective Effects: Substituted pyridines have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[9][10]

Conclusion and Future Directions

This compound is a molecule of significant interest, poised at the intersection of several promising therapeutic avenues. The structural precedents strongly suggest a high probability of activity as an anti-inflammatory agent via iNOS inhibition and as an anticancer agent through kinase modulation. The experimental protocols detailed herein provide a clear and actionable roadmap for the empirical validation of these hypotheses. Future research should focus on a systematic evaluation of its activity against a broad panel of kinases, in vivo efficacy studies in relevant disease models, and a comprehensive pharmacokinetic and toxicological profiling to ascertain its drug-like properties. The journey from a molecule of potential to a clinically relevant therapeutic is arduous, but for this compound, the initial signposts are exceptionally promising.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 58088-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating the reaction mechanism of 2-Benzylamino-4-methylpyridine

An In-Depth Technical Guide to Investigating the Reaction Mechanism for the Synthesis of 2-Benzylamino-4-methylpyridine

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the precise reaction mechanisms for the synthesis of its derivatives, such as this compound, is paramount for reaction optimization, scale-up, and the rational design of novel analogues. This technical guide provides a comprehensive framework for investigating the two most probable synthetic routes to this target molecule: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We present the theoretical underpinnings of each pathway, detailed experimental protocols for kinetic and spectroscopic analysis, and a logical framework for data interpretation to unambiguously determine the operative mechanism. This document is designed to serve as a practical guide for researchers seeking to gain a deep and actionable understanding of C-N bond formation on the pyridine ring.

Introduction: The Significance of the 2-Aminopyridine Core

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in pharmaceuticals, agrochemicals, and materials science.[1] The 2-aminopyridine moiety, in particular, is a key pharmacophore found in a wide range of clinically significant drugs. The ability to efficiently and selectively synthesize substituted 2-aminopyridines is therefore a critical objective in drug discovery and development.

This compound serves as an excellent model system for studying C-N bond formation. Its synthesis can plausibly be achieved through several distinct mechanistic pathways. A thorough understanding of these mechanisms allows scientists to control reaction outcomes, minimize byproducts, and adapt synthetic routes to a diverse range of substrates. This guide eschews a simple recitation of facts in favor of a detailed exposition on how to investigate and validate the reaction mechanism, reflecting the rigorous demands of modern chemical process development.

Plausible Reaction Mechanisms for the Synthesis of this compound

The formation of this compound from a substituted 4-methylpyridine and benzylamine is most likely to proceed via one of two distinct and well-established mechanistic pathways. The choice between them is dictated by the reaction conditions, specifically the nature of the leaving group on the pyridine ring and the presence or absence of a transition metal catalyst.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)